Amphenone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

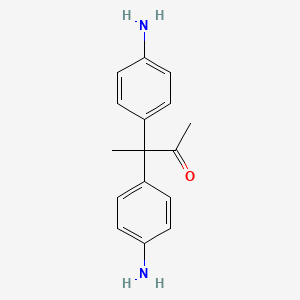

Amphenone B is a diarylmethane.

Wissenschaftliche Forschungsanwendungen

Endocrinology Studies

-

Adrenal Gland Research :

- Amphenone B has been used extensively to study adrenal gland function due to its ability to induce adrenal hypertrophy. This phenomenon occurs as a result of inhibited corticosteroid synthesis, leading to increased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland .

- Studies have demonstrated that administration of this compound leads to significant enlargement of rat adrenal glands, providing insights into adrenal physiology and pathology .

-

Thyroid Function :

- Research has shown that this compound causes marked enlargement of the thyroid gland in animal models. This effect is attributed to its inhibitory action on thyroxine production, which disrupts normal feedback mechanisms involving thyroid-stimulating hormone (TSH) .

- The compound's ability to influence thyroid size and function makes it a valuable tool for investigating thyroid disorders and treatments.

Progestogenic Effects

This compound exhibits progestogenic activity, leading to uterine hypertrophy and mammary gland development in experimental models. These effects were observed even in ovariectomized animals, suggesting a direct action on target tissues rather than solely through ovarian hormones . However, the mechanism appears complex as adrenalectomy negated some effects on the uterus while preserving others in mammary tissues.

Clinical Investigations

In clinical settings during the mid-1950s, this compound was evaluated for its potential in treating conditions like Cushing's syndrome and adrenocortical carcinoma. Results indicated that it effectively reduced circulating corticosteroid levels; however, severe side effects such as drowsiness, gastrointestinal disturbances, and hepatotoxicity limited its therapeutic viability .

Development of Analogues

The adverse effects associated with this compound led to the development of more selective analogues:

- Metyrapone : A selective inhibitor of 11β-hydroxylase approved for diagnosing Cushing's syndrome.

- Mitotane : An agent with both adrenal cytotoxic effects and inhibition of steroidogenesis used for treating adrenocortical carcinoma.

- Aminoglutethimide : Initially an anticonvulsant but later repurposed for managing metastatic breast cancer and Cushing's syndrome due to its similar mechanism .

Analyse Chemischer Reaktionen

Key Reaction Pathway

-

Nitration : α,α-Diphenylbutan-2-one undergoes nitration at the para positions of phenyl rings.

-

Reduction : The nitro groups are reduced to amines via hydrogenation, forming 3,3-bis(p-aminophenyl)butan-2-one.

-

Salt Formation : The free base is converted to a dihydrochloride salt for stability .

Enzymatic Interaction Mechanisms

Amphenone B inhibits multiple steroidogenic enzymes via competitive binding. Key interactions include:

Enzyme Inhibition Profile

-

Cholesterol Side-Chain Cleavage : this compound accumulates cholesterol in adrenal glands by inhibiting CYP11A1 (P450scc), preventing pregnenolone formation .

-

Thyroid Peroxidase Inhibition : Reduces iodine organification via a thiouracil-like mechanism, lowering thyroxine synthesis .

Metabolite Pathways and Byproducts

Limited data exist on this compound's metabolic fate, but studies note:

-

Hepatic Toxicity : Methemoglobinemia and hepatotoxicity in humans suggest oxidative metabolism generates reactive intermediates .

-

Adrenal Hypertrophy : Chronic use elevates ACTH due to disrupted cortisol feedback, leading to gland enlargement .

Comparative Analysis of Derivatives

Post-amphenone derivatives were developed to mitigate toxicity:

| Derivative | Target Enzyme | Selectivity | Clinical Use |

|---|---|---|---|

| Metyrapone | 11β-Hydroxylase | High | Cushing’s diagnosis |

| Mitotane | CYP11A1 + Cytotoxic | Moderate | Adrenal carcinoma |

| Aminoglutethimide | CYP11A1 | Low | Breast cancer |

Structural-Activity Relationships

Eigenschaften

CAS-Nummer |

2686-47-7 |

|---|---|

Molekularformel |

C16H18N2O |

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

3,3-bis(4-aminophenyl)butan-2-one |

InChI |

InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3 |

InChI-Schlüssel |

MKBVGNJXUNEBAL-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Kanonische SMILES |

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Key on ui other cas no. |

2686-47-7 |

Synonyme |

amphenone amphenone B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.